

A Technical Guide to Chromotropic Acid Sodium Salt: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromotropic acid sodium salt*

Cat. No.: *B12340529*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **chromotropic acid sodium salt**, a versatile reagent widely utilized in analytical chemistry. This document details its chemical and physical properties, primary applications, and standardized experimental protocols for the quantitative determination of formaldehyde.

Core Properties and Identification

Chromotropic acid sodium salt, most commonly available as the dihydrate, is the disodium salt of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. It is a highly regarded chromogenic reagent, valued for its specificity in various analytical assays.

Property	Data	Citations
CAS Number	5808-22-0 (Dihydrate)	[1] [2]
Molecular Formula	<chem>C10H6Na2O8S2·2H2O</chem>	[1] [3]
Molecular Weight	400.29 g/mol	[1] [3]
Appearance	Off-white, beige, or greyish-white to brownish powder/solid.	[3] [4]
Melting Point	>300 °C	[1]
Solubility	Soluble in water.	[5]
log Pow	-4.48	
Primary Synonyms	1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt dihydrate, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate, Disodium chromotropate dihydrate.	[3] [5]

Key Applications in Research and Analysis

Chromotropic acid sodium salt is a cornerstone reagent in spectrophotometric analysis due to its ability to form distinctly colored complexes with specific analytes.

- Formaldehyde Detection: Its most prominent application is the highly specific and sensitive detection of formaldehyde.[\[6\]](#) In the presence of concentrated sulfuric acid, it reacts with formaldehyde to form a purple-colored monocationic chromogen, with an absorption maximum around 580 nm.[\[4\]](#)[\[5\]](#)[\[7\]](#) This reaction is highly specific and is not affected by other organic compounds like different aldehydes, ketones, or carboxylic acids.[\[7\]](#) The intensity of the color produced is directly proportional to the formaldehyde concentration, allowing for precise quantitative analysis.[\[6\]](#) This method is the basis for the NIOSH Formaldehyde method #3500.[\[7\]](#)

- Nitrate Determination: The reagent is also employed for the direct spectrophotometric determination of nitrate anions.[7][8]
- Herbicide and Pharmaceutical Analysis: It serves as a reagent for the quantitative determination of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and can be used as a chromogenic reagent for quantifying dipyrone in pharmaceutical preparations.[1][5][9]
- Metal Ion Detection: It is utilized as a fluorogenic or chromogenic reagent for the detection of various metal ions, including aluminum, chromium, and mercury.[2][5][10][11]
- Organic Synthesis: Beyond its analytical uses, it functions as a chemical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[3][11]

Experimental Protocols

The following section provides a detailed methodology for a key application: the quantitative determination of formaldehyde using **chromotropic acid sodium salt**. This protocol is a generalized procedure based on established methods.

Protocol: Spectrophotometric Determination of Formaldehyde

1. Principle:

Formaldehyde reacts with chromotropic acid in the presence of concentrated sulfuric acid to form a purple complex. The absorbance of this complex is measured spectrophotometrically at approximately 580 nm and is proportional to the formaldehyde concentration.[4][6]

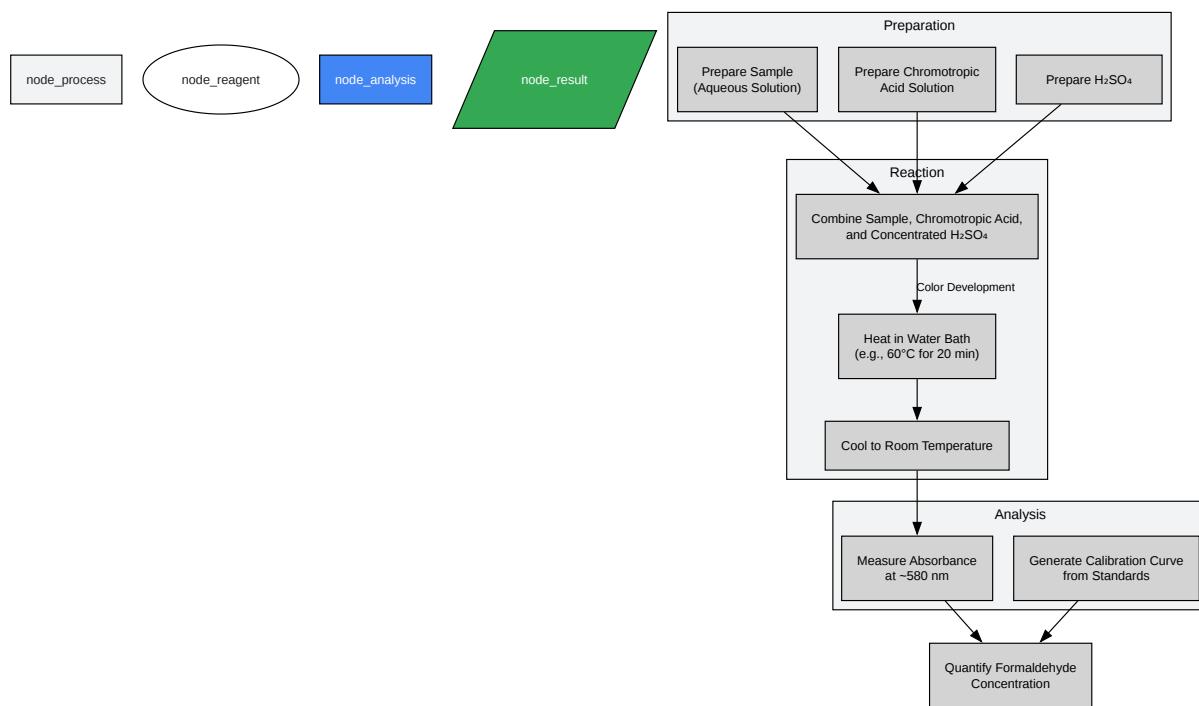
2. Reagents and Materials:

- **Chromotropic Acid Sodium Salt** Dihydrate (CAS 5808-22-0)
- Concentrated Sulfuric Acid (H_2SO_4 , 95-98%)
- Formaldehyde-free distilled or deionized water
- Formaldehyde standard solution

- Volumetric flasks
- Pipettes
- Spectrophotometer
- Glass test tubes or cuvettes
- Water bath

3. Preparation of Reagents:

- Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of **chromotropic acid sodium salt** dihydrate in 100 mL of formaldehyde-free water. This solution should be prepared fresh daily. [\[12\]](#)
- Sulfuric Acid (72% or 75%): Slowly and carefully add 720 mL (or 750 mL) of concentrated sulfuric acid to 280 mL (or 250 mL) of cold water in a flask, while cooling the flask in an ice bath. Extreme caution must be exercised when preparing this solution due to the exothermic reaction.


4. Experimental Procedure:

- Sample Preparation: Prepare aqueous samples containing unknown concentrations of formaldehyde. If necessary, perform dilutions with formaldehyde-free water to bring the concentration within the linear range of the assay.
- Reaction Setup:
 - Pipette a specific volume (e.g., 1.0 mL) of the sample, standard solutions, and a blank (formaldehyde-free water) into separate glass test tubes.[\[12\]](#)
 - To each tube, add 1.0 mL of the freshly prepared 0.5% chromotropic acid solution.[\[12\]](#)
 - Carefully and slowly add a larger volume (e.g., 8 mL) of 75% sulfuric acid to each tube. Mix well.[\[12\]](#) CAUTION: This step is highly exothermic and should be performed with appropriate personal protective equipment (goggles, gloves, lab coat) in a fume hood.

- Color Development: Place the tubes in a water bath set at a specific temperature (e.g., 60°C or boiling) for a set duration (e.g., 15-20 minutes) to allow for full color development.[12][13]
- Cooling: After heating, allow the tubes to cool to room temperature.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to a wavelength of approximately 580 nm (the optimal wavelength may be confirmed, with values cited between 574 nm and 580 nm).[4][12]
 - Use the reagent blank to zero the spectrophotometer.
 - Measure the absorbance of each standard and sample solution.
- Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of formaldehyde in the unknown samples by interpolating their absorbance values on the calibration curve.

Diagrams and Workflows

The logical flow of the analytical method for formaldehyde detection can be visualized as follows.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric detection of formaldehyde.

This diagram illustrates the sequential steps from sample and reagent preparation through the chemical reaction and final quantitative analysis. The process relies on a controlled chemical reaction to produce a measurable colorimetric output, which is then correlated with the analyte concentration via a standard calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromotropic acid sodium salt 5808-22-0 India [ottokemi.com]
- 2. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Chromotropic acid disodium salt dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]
- 6. nbinno.com [nbinno.com]
- 7. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromotropic acid disodium salt dihydrate, Hi-AR™/ACS [himedialabs.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nvwa.nl [nvwa.nl]
- 13. repository.seafdec.org [repository.seafdec.org]
- To cite this document: BenchChem. [A Technical Guide to Chromotropic Acid Sodium Salt: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12340529#chromotropic-acid-sodium-salt-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com